3-methyl-6-(1-methyl-1H-pyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of isoxazolo[5,4-b]pyridines. This compound is characterized by its unique structure, which includes multiple pyrazole and trifluoromethyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of pyrazole rings and the incorporation of trifluoromethyl groups The synthetic route may start with the preparation of pyrazole intermediates, followed by cyclization reactions to form the isoxazolo[5,4-b]pyridine core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the original compound.
Scientific Research Applications
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE: Lacks the 3-methyl group, which may influence its reactivity and interactions.
Uniqueness
The presence of both pyrazole and trifluoromethyl groups in 3-METHYL-6-(1-METHYL-1H-PYRAZOL-4-YL)-N~4~-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE makes it unique compared to similar compounds. These groups contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H14F3N7O2 |
---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
3-methyl-6-(1-methylpyrazol-4-yl)-N-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H14F3N7O2/c1-8-13-10(15(28)22-12-7-27(3)24-14(12)17(18,19)20)4-11(23-16(13)29-25-8)9-5-21-26(2)6-9/h4-7H,1-3H3,(H,22,28) |
InChI Key |
DDMWVYAFTKEQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN(N=C3)C)C(=O)NC4=CN(N=C4C(F)(F)F)C |
Origin of Product |
United States |
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